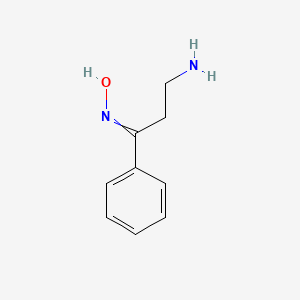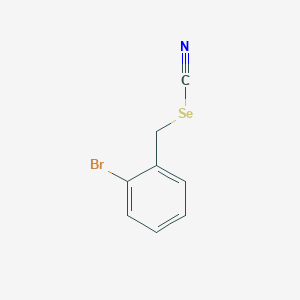
(2-Bromophenyl)methyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6BrNSe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl selenocyanate typically involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the known biological activity of selenium compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)methyl selenocyanate
- (2-Fluorophenyl)methyl selenocyanate
- (2-Iodophenyl)methyl selenocyanate
Uniqueness
(2-Bromophenyl)methyl selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
57239-50-6 |
|---|---|
Fórmula molecular |
C8H6BrNSe |
Peso molecular |
275.01 g/mol |
Nombre IUPAC |
(2-bromophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
Clave InChI |
BSDKDQJAMNCZGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se]C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


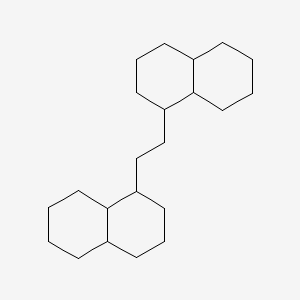
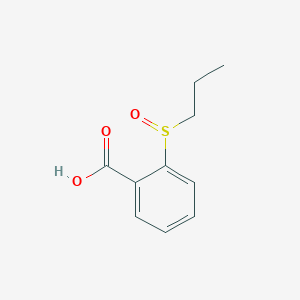
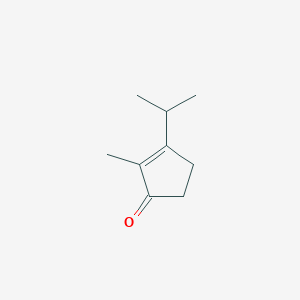
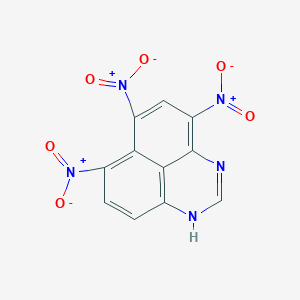
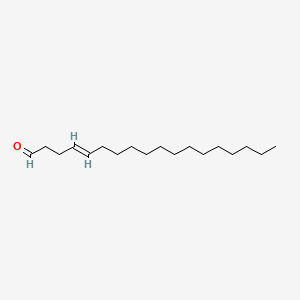
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)


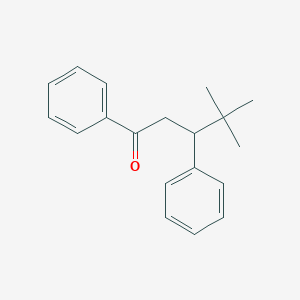
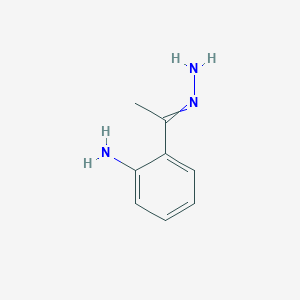
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
